molecular formula C11H16N8O8 B1213387 Imidazolidinyl urea CAS No. 39236-46-9

Imidazolidinyl urea

Cat. No.: B1213387
CAS No.: 39236-46-9
M. Wt: 388.29 g/mol
InChI Key: ZCTXEAQXZGPWFG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidurea is primarily used as an antimicrobial preservative in cosmetics . Its primary targets are microorganisms that could potentially contaminate and spoil cosmetic products. It is also an ingredient in FDA-approved NIZORAL® (ketoconazole) 2% Shampoo, indicated for the treatment of tinea (pityriasis) versicolor caused by or presumed to be caused by Pityrosporum orbiculare (also known as Malassezia furfur or M. orbiculare) .

Mode of Action

Imidurea acts as a formaldehyde releaser . Formaldehyde is a potent disinfectant and preservative, capable of killing most bacteria and fungi (including their spores). It works by cross-linking the proteins in microorganisms, which inhibits their vital metabolic functions and results in their death.

Action Environment

The efficacy and stability of Imidurea can be influenced by various environmental factors. For example, the pH of the cosmetic product can affect the rate at which Imidurea releases formaldehyde and thus its antimicrobial activity. Furthermore, if used in combination with other preservatives (such as parabens), the overall preservative effect can be enhanced .

Biochemical Analysis

Biochemical Properties

Imidurea plays a crucial role in biochemical reactions by releasing formaldehyde, which acts as an antimicrobial agent. It interacts with various enzymes and proteins, disrupting their normal functions. The formaldehyde released by imidurea can crosslink with amino groups in proteins, leading to the inactivation of microbial enzymes and proteins. This interaction is essential for its antimicrobial properties .

Cellular Effects

Imidurea affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The formaldehyde released by imidurea can cause protein crosslinking, leading to changes in cell structure and function. This can result in the inhibition of microbial growth and the preservation of cosmetic and pharmaceutical products .

Molecular Mechanism

The molecular mechanism of imidurea involves the release of formaldehyde, which exerts its effects by binding to biomolecules. Formaldehyde can form covalent bonds with amino groups in proteins and nucleic acids, leading to enzyme inhibition or activation and changes in gene expression. This binding interaction is critical for the antimicrobial activity of imidurea .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidurea can change over time due to its stability and degradation. Imidurea is relatively stable under normal conditions, but it can degrade over time, leading to a decrease in its antimicrobial efficacy. Long-term studies have shown that imidurea can have lasting effects on cellular function, including changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of imidurea vary with different dosages in animal models. At low doses, imidurea is effective in inhibiting microbial growth without causing significant adverse effects. At high doses, imidurea can be toxic and cause adverse effects, including irritation and allergic reactions. Threshold effects have been observed, where the antimicrobial activity of imidurea increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

Imidurea is involved in metabolic pathways that include the release of formaldehyde. The formaldehyde released by imidurea can be metabolized by enzymes such as formaldehyde dehydrogenase, which converts it to formate. This metabolic pathway is essential for the detoxification of formaldehyde and the maintenance of cellular homeostasis .

Transport and Distribution

Imidurea is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of imidurea within cells is influenced by its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of imidurea is primarily in the cytoplasm, where it exerts its antimicrobial effects. Imidurea can also localize to other cellular compartments, such as the nucleus, where it can interact with nucleic acids and proteins. Targeting signals and post-translational modifications can direct imidurea to specific compartments or organelles, influencing its activity and function .

Preparation Methods

Imidurea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated. The commercial product is a mixture of different formaldehyde addition products, including polymers .

Chemical Reactions Analysis

Imidurea primarily undergoes reactions that involve the release of formaldehyde. This release can occur under various conditions, including changes in pH and temperature. The formaldehyde released can then participate in further chemical reactions, such as condensation reactions with amines and other nucleophiles .

Scientific Research Applications

Imidurea has several scientific research applications:

Comparison with Similar Compounds

Imidurea is chemically related to diazolidinyl urea, which is also used as an antimicrobial preservative in cosmetics. Both compounds act as formaldehyde releasers, but they differ in their chemical structures and the rate at which they release formaldehyde. Imidurea tends to release formaldehyde more slowly compared to diazolidinyl urea, making it suitable for products that require a longer shelf life .

Similar Compounds

  • Diazolidinyl urea
  • Quaternium-15
  • DMDM hydantoin

These compounds share similar antimicrobial properties and are used in various personal care products to prevent microbial contamination .

Properties

IUPAC Name

1-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N8O8/c20-2-18-4(6(22)16-10(18)26)14-8(24)12-1-13-9(25)15-5-7(23)17-11(27)19(5)3-21/h4-5,20-21H,1-3H2,(H2,12,14,24)(H2,13,15,25)(H,16,22,26)(H,17,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTXEAQXZGPWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)NC1C(=O)NC(=O)N1CO)NC(=O)NC2C(=O)NC(=O)N2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N8O8
Source PubChem
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Related CAS

71042-94-9 (mono-hydrochloride salt)
Record name Imidurea [NF]
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DSSTOX Substance ID

DTXSID2040151
Record name Imidazolidinyl urea
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Molecular Weight

388.29 g/mol
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Physical Description

Exists as the monohydrate: White odorless solid; [Merck Index]
Record name Imidazolidinyl urea
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CAS No.

39236-46-9
Record name Imidazolidinyl urea
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Record name Urea, N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-
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Record name Imidazolidinyl urea
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Record name N,N''-methylenebis[N'-[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]urea]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Imidurea primarily used for in commercial products?

A1: Imidurea is commonly utilized as a preservative in various commercial products, especially cosmetics. Its primary function is to prevent microbial growth and extend the shelf life of these products. [, ]

Q2: Can Imidurea be effectively quantified in complex mixtures like cosmetic formulations?

A2: Yes, analytical techniques like capillary electrophoresis, including capillary zone electrophoresis and micellar electrokinetic chromatography (MEKC), have proven successful in quantifying Imidurea in cosmetic products, even in the presence of other preservatives like parabens. [, ]

Q3: Does the presence of micelles in MEKC affect Imidurea's analysis?

A3: Interestingly, the presence of micelles in MEKC does not significantly impact Imidurea's elution profile. This is attributed to the highly hydrophilic nature of Imidurea species observed in research studies. []

Q4: Beyond its preservative properties, has Imidurea been investigated for other potential therapeutic applications?

A4: Recent in silico studies have explored the potential of Imidurea as a multi-targeted inhibitor against both SARS-CoV-2 and Mycobacterium tuberculosis. This research suggests possible avenues for its application beyond its traditional use. []

Q5: What structural features of Imidurea contribute to its potential as a multi-targeted inhibitor?

A5: While detailed structure-activity relationship (SAR) data for Imidurea's multi-targeted inhibitory potential is limited in the provided research, computational studies suggest that its interactions with key residues in target proteins, like those in the fusion peptide region of SARS-CoV-2 spike protein, contribute to its activity. []

Q6: Are there any environmental concerns associated with Imidurea?

A6: While the provided research articles focus mainly on the analytical and potential therapeutic aspects of Imidurea, it's crucial to consider its environmental impact. Further research is needed to evaluate its ecotoxicological effects and explore strategies for responsible waste management and potential substitutes to minimize any negative environmental impacts.

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